(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid
Overview
Description
“(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid” is a type of amino acid. Amino acids are organic compounds that combine to form proteins. They are essential for life and perform a variety of functions in the body, from building tissues to synthesizing hormones and neurotransmitters .
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For example, the synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives has been developed through effective 5-exo-tet cyclization of N-chloroacetyl aroylalanines .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The “2S” and “3S” in the name refer to the stereochemistry of the molecule, indicating the spatial arrangement of atoms .
Chemical Reactions Analysis
The chemical reactions involving amino acids can be complex and varied. They can undergo a variety of reactions, including condensation to form peptides and proteins, as well as reactions with other molecules in the body .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acids like “this compound” can vary widely. For instance, they can have different solubilities, melting points, and reactivities depending on their side chains .
Scientific Research Applications
Agricultural and Plant Science Applications
Notably, this compound has been identified as a natural plant elicitor, significantly enhancing plant resistance against extreme temperature stresses and pathogenic attacks. This discovery opens avenues for its application in agriculture, providing a natural solution to enhance crop resilience against environmental challenges and disease outbreaks (Wang et al., 2022).
Biochemical and Pharmacological Synthesis
In the biochemical sphere, the compound has been involved in processes aiming to improve the manufacture of key pharmaceutical intermediates. For instance, an improved process for producing a key intermediate of aliskiren, a potent renin inhibitor, involves the compound. This process emphasizes efficiency and economic viability, avoiding expensive reagents and complex purification steps, making it highly desirable in the pharmaceutical industry (Wang et al., 2013).
Inclusion in Novel Bioactive Compounds
Furthermore, this amino acid derivative has been a component in newly discovered bioactive compounds like carriebowmide and ulongamides, isolated from marine cyanobacteria. These compounds, containing unique amino acids like 3-amino-2-methylhexanoic acid, showcase potential bioactivity and add to the compound's relevance in the discovery and synthesis of new bioactive materials (Gunasekera et al., 2008); (Luesch et al., 2002).
Mechanism of Action
Target of Action
The primary target of (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is the enzyme Trans-2,3-dihydro-3-hydroxyanthranilate isomerase found in Pseudomonas fluorescens . This enzyme plays a crucial role in the biochemical reactions within this bacterium .
Mode of Action
It is known that it interacts with its target enzyme, potentially altering its function and leading to changes in the biochemical reactions within the bacterium .
Biochemical Pathways
It is likely that it impacts the metabolic processes of pseudomonas fluorescens, given its interaction with a key enzyme in this organism .
Result of Action
Given its interaction with a key enzyme in pseudomonas fluorescens, it is likely that it impacts the metabolic processes of this bacterium .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH and temperature can affect the compound’s stability and activity . .
Future Directions
The study of amino acids and their derivatives continues to be a vibrant field of research, with potential applications in medicine, biotechnology, and materials science. Future research directions may include the development of new synthesis methods, the exploration of novel biological functions, and the design of amino acid-based drugs and biomaterials .
Properties
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLMFCWSEKVVGO-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H](C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376141 | |
Record name | (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73397-20-3 | |
Record name | (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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